molecular formula C21H31NO6S B2870216 Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate CAS No. 946314-88-1

Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2870216
CAS No.: 946314-88-1
M. Wt: 425.54
InChI Key: UDIPQZOFCPEGNT-UHFFFAOYSA-N
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Description

Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that has attracted interest due to its unique chemical structure and potential applications in various fields. This molecule integrates a benzofuran moiety, a piperidine ring, and sulfonyl and ester functional groups, making it an intriguing candidate for synthetic chemistry, biological research, and pharmaceutical development.

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The preparation of this compound typically begins with the synthesis of the benzofuran core. This involves the cyclization of appropriate phenolic precursors under acidic or basic conditions.

  • Side Chain Introduction: : Next, the 2,2-dimethyl-2,3-dihydrobenzofuran moiety is functionalized with a propyl group. This can be achieved through alkylation reactions using appropriate alkyl halides and strong bases.

  • Sulfonylation: : The propyl side chain is then converted into a sulfonyl derivative via sulfonyl chloride in the presence of a base.

  • Piperidine Integration: : The sulfonyl group is reacted with a piperidine ring through nucleophilic substitution reactions, where the piperidine nitrogen attacks the sulfonyl electrophile.

  • Ester Formation: : Finally, the carboxylate ester is introduced by esterification of the piperidine carboxylic acid with ethanol under acidic conditions.

Industrial Production Methods: Industrial synthesis typically involves optimizing the above reactions for scale-up. Continuous flow chemistry, catalytic processes, and green chemistry principles may be employed to enhance efficiency and sustainability.

Types of Reactions

  • Oxidation: : The benzofuran moiety can undergo oxidation reactions, forming quinone derivatives.

  • Reduction: : Reduction of the ester group can lead to the corresponding alcohol.

  • Substitution: : The sulfonyl group is susceptible to nucleophilic substitution, enabling various functional modifications.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in protic solvents.

  • Substitution: : Strong nucleophiles like amines or thiols under mild heating.

Major Products Formed

  • Oxidized Quinones: : From the benzofuran oxidation.

  • Alcohols: : From ester reduction.

  • Modified Sulfonyl Derivatives: : From nucleophilic substitutions.

Chemistry

  • Synthetic Chemistry: : Used as a building block for complex organic molecules.

Biology

  • Biological Probes: : Investigated as a potential probe for studying biochemical pathways due to its reactive functional groups.

Medicine

  • Pharmaceutical Development: : Explored for potential drug candidates, particularly in targeting neurological pathways.

Industry

  • Material Science: : Possible applications in the creation of novel materials with unique electronic or photophysical properties.

Properties

IUPAC Name

ethyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO6S/c1-4-26-20(23)16-9-11-22(12-10-16)29(24,25)14-6-13-27-18-8-5-7-17-15-21(2,3)28-19(17)18/h5,7-8,16H,4,6,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIPQZOFCPEGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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